

Preparing ZM 306416 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of **ZM 306416**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][2][3] Accurate preparation of this compound is critical for reproducible experimental results in angiogenesis, cancer biology, and cell signaling research. This guide includes key chemical and physical properties, solubility data, step-by-step protocols for dissolution, and recommendations for long-term storage. Additionally, it outlines the signaling pathway affected by **ZM 306416** and provides a visual workflow for stock solution preparation.

Introduction to ZM 306416

ZM 306416 is a selective inhibitor of VEGFR tyrosine kinases, specifically targeting KDR (VEGFR2) and Flt (VEGFR1), with IC50 values of 100 nM and 2 μ M, respectively.[4][5][6] It has also been identified as a potent inhibitor of EGFR, with an IC50 value of less than 10 nM.[1][2] This dual inhibitory action makes **ZM 306416** a valuable tool for investigating the roles of VEGF and EGF signaling in physiological and pathological processes, including tumor angiogenesis and cell proliferation.[4][7]

Chemical and Physical Properties



A summary of the key properties of **ZM 306416** is presented in the table below.

Property	Value	Reference	
Chemical Name	N-(4-chloro-2- fluorophenyl)-6,7- dimethoxyquinazolin-4-amine	[4]	
Synonyms	ZM-306416, CB 676475	[1][5]	
CAS Number	690206-97-4	[4][5][8]	
Molecular Formula	C16H13CIFN3O2	[4][5][8]	
Molecular Weight	333.74 g/mol	[1][4][5]	
Appearance	Off-white to solid	[8]	
Purity	>98%	[4]	

Solubility

The solubility of **ZM 306416** can vary between batches and suppliers. It is highly soluble in Dimethyl sulfoxide (DMSO) and has limited solubility in ethanol. The compound is practically insoluble in water.[1][5][7] It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as moisture can reduce solubility.[1]

Solvent	Solubility	Reference	
DMSO	≥33.4 mg/mL to 67 mg/mL (approx. 100 mM to 200 mM)	[1][7]	
Ethanol	≥2.85 mg/mL (with gentle warming) to 20 mg/mL	[3][7]	
Water	Insoluble	[1][5]	

Experimental Protocols Materials and Equipment



- ZM 306416 powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, amber glass vials or polypropylene tubes
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes and sterile tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.

- · Calculate the required mass:
 - To prepare 1 mL of a 10 mM stock solution, the required mass of ZM 306416 is calculated as follows:
 - Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol)
 - Mass (mg) = 10 mM × 1 mL × 333.74 g/mol / 1000 = 3.3374 mg
- Weigh the compound:
 - Carefully weigh out approximately 3.34 mg of ZM 306416 powder and place it in a sterile vial.
- Dissolution:
 - Add 1 mL of anhydrous DMSO to the vial containing the ZM 306416 powder.
 - Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.



- If dissolution is slow, gentle warming or brief sonication can be used to aid the process.[2]
 Visually inspect the solution to ensure no particulates are present.
- · Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile tubes.[1][2][5]
 - Clearly label all aliquots with the compound name, concentration, date, and solvent.

Storage and Stability

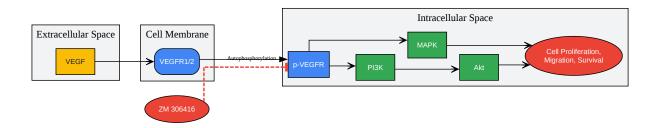
Proper storage is essential to maintain the activity of the **ZM 306416** stock solution.

Form	Storage Temperature	Stability	Reference
Powder	-20°C	3 years	[1]
Stock Solution in DMSO	-20°C	1 month to 1 year	[1][2]
Stock Solution in DMSO	-80°C	1 to 2 years	[1][2]

Signaling Pathway and Experimental Workflow VEGF Signaling Pathway Inhibition by ZM 306416

ZM 306416 primarily targets the VEGF signaling pathway, which is crucial for angiogenesis.[4] Binding of VEGF to its receptors (VEGFR1/Flt-1 and VEGFR2/KDR/Flk-1) on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues.[4] This activation initiates downstream signaling cascades, including the MAPK and PI3K/Akt pathways, leading to cell proliferation, migration, and survival.[4] **ZM 306416** inhibits the tyrosine kinase activity of these receptors, thereby blocking these downstream effects.[4][6]





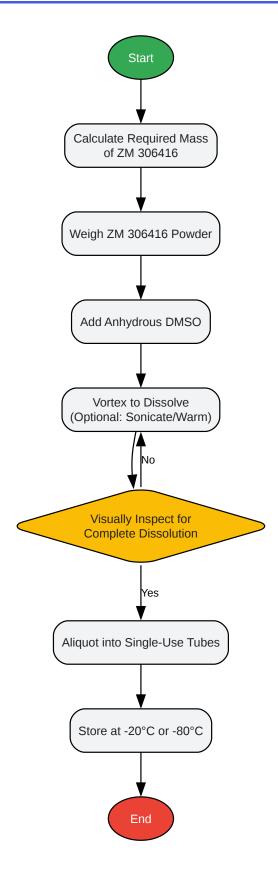
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Caption: Inhibition of the VEGF signaling pathway by **ZM 306416**.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of preparing the **ZM 306416** stock solution.





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Caption: Workflow for preparing ZM 306416 stock solution.



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